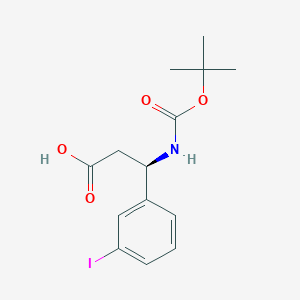

(3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic molecule characterized by its complex structure, which includes a chiral center and multiple functional groups. This compound features a 3-iodophenyl group, an isopropyl carbamate moiety, and a propanoic acid backbone. The presence of the iodine atom enhances its potential for biological activity due to the unique properties imparted by halogens in organic compounds.

- Substitution Reactions: The iodine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

- Esterification: The carboxylic acid group can react with alcohols to form esters, potentially leading to derivatives that may exhibit altered biological properties.

- Amide Formation: The amine functionality can react with carboxylic acids or activated carboxylic acid derivatives to form amides, expanding the library of possible derivatives for biological testing.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.

The biological activity of (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is of significant interest due to its structural components that may interact with biological targets. Compounds with similar structures often exhibit:

- Antimicrobial properties

- Anti-inflammatory effects

- Potential as enzyme inhibitors

Research indicates that compounds featuring privileged substructures, such as those found in this molecule, often display enhanced bioactivity, which could be explored in drug development contexts .

Synthesis of (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multi-step organic synthesis techniques:

- Formation of the Chiral Center: Utilizing chiral catalysts or reagents to ensure the correct stereochemistry at the 3-position.

- Introduction of the Iodophenyl Group: Employing electrophilic aromatic substitution methods to attach the 3-iodophenyl moiety.

- Carbamate Formation: Reacting isopropanol with phosgene or similar reagents to form the carbamate linkage.

- Final Coupling Reaction: Combining all synthesized components through amide coupling reactions to yield the final product.

Each step requires careful control of reaction conditions to optimize yield and purity.

The applications of (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid span various fields:

- Pharmaceutical Development: Potential use as a lead compound for developing new drugs targeting specific diseases.

- Biochemical Research: Utilized in studies exploring enzyme interactions and metabolic pathways.

- Chemical Biology: Investigating mechanisms of action in cellular systems.

Interaction studies are vital for understanding how (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid interacts with biological macromolecules:

- Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.

- In Vitro Assays: Evaluating biological activity through cell-based assays, measuring effects on cell viability and metabolic activity.

- Structural Analysis: Using techniques like X-ray crystallography or NMR spectroscopy to visualize interactions at a molecular level.

These studies help elucidate the compound's potential therapeutic effects and guide further modifications.

Similar compounds include:

- Phenylalanine Derivatives

- Structure: Amino acid backbone with aromatic substitutions.

- Uniqueness: Typically lacks halogen substitutions affecting bioactivity.

- Iodinated Amino Acids

- Structure: Iodinated variants of standard amino acids.

- Uniqueness: Focus on iodine's role in enhancing metabolic stability.

- Carbamate-linked Amino Acids

- Structure: Amino acids with carbamate groups.

- Uniqueness: Often used in drug design but may not feature aromatic substituents.

Comparison TableCompound Name Structural Features Unique Properties (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Iodine substitution, chiral center Enhanced bioactivity through privileged substructures Phenylalanine Derivatives Aromatic ring without halogen Standard amino acid properties Iodinated Amino Acids Iodine at various positions Increased metabolic stability Carbamate-linked Amino Acids Carbamate functionalization Focus on drug delivery systems

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Iodine substitution, chiral center | Enhanced bioactivity through privileged substructures |

| Phenylalanine Derivatives | Aromatic ring without halogen | Standard amino acid properties |

| Iodinated Amino Acids | Iodine at various positions | Increased metabolic stability |

| Carbamate-linked Amino Acids | Carbamate functionalization | Focus on drug delivery systems |

This comparison highlights how (3R)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid stands out due to its unique combination of structural features that may contribute to enhanced biological activity compared to other similar compounds.